An In-Depth Technical Guide to t-Boc-Aminooxy-PEG7-bromide for Advanced Drug Development
An In-Depth Technical Guide to t-Boc-Aminooxy-PEG7-bromide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional crosslinker of significant interest in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to t-Boc-Aminooxy-PEG7-bromide, serving as a technical resource for researchers in the field.
Core Chemical Properties and Structure
t-Boc-Aminooxy-PEG7-bromide is characterized by three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, and a terminal bromide. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the t-Boc protecting group can be removed under mild acidic conditions to liberate the reactive aminooxy group. The hydrophilic PEG7 spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2][3]
Chemical Structure:
O=C(OC(C)(C)C)NOCCOCCOCCOCCOCCOCCOCCOCCBr
Quantitative Data Summary
The following table summarizes the key quantitative data for t-Boc-Aminooxy-PEG7-bromide.
| Property | Value | Reference |
| Molecular Formula | C21H42BrNO10 | [3] |
| Molecular Weight | 548.46 g/mol | [1] |
| CAS Number | 2353410-15-6 | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C | [3] |
The length of the PEG linker in a PROTAC is a critical parameter influencing its biological activity. While specific data for a PEG7 linker is not always explicitly detailed in comparative studies, the general trend observed is that linker length significantly impacts the degradation efficiency (DC50 and Dmax values) of the resulting PROTAC. Optimization of linker length is an essential step in PROTAC development.
Experimental Protocols
The use of t-Boc-Aminooxy-PEG7-bromide in the synthesis of a PROTAC typically involves a two-step process: 1) conjugation to the first binding moiety via nucleophilic substitution of the bromide, and 2) deprotection of the t-Boc group followed by conjugation to the second binding moiety via oxime ligation.
Protocol 1: Conjugation of a Phenol-Containing Moiety via Williamson Ether Synthesis
This protocol describes the reaction of the bromide terminus of t-Boc-Aminooxy-PEG7-bromide with a phenolic hydroxyl group on a target-binding ligand (Ligand 1-OH).
Materials:
-
t-Boc-Aminooxy-PEG7-bromide
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Ligand 1 with a phenolic hydroxyl group (Ligand 1-OH)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Argon or Nitrogen atmosphere
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), brine, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of Ligand 1-OH (1 equivalent) in anhydrous DMF, add K2CO3 (2-3 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.
-
Add a solution of t-Boc-Aminooxy-PEG7-bromide (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the conjugated intermediate (Ligand 1-O-PEG7-Aminooxy-t-Boc).
Protocol 2: Deprotection of the t-Boc Group
This protocol details the removal of the t-Boc protecting group to yield the free aminooxy functionality.
Materials:
-
Ligand 1-O-PEG7-Aminooxy-t-Boc (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve the t-Boc protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or another suitable solvent may be necessary to remove residual TFA.
-
The resulting crude aminooxy-functionalized intermediate (Ligand 1-O-PEG7-ONH2) can often be used in the next step without further purification.
Protocol 3: Oxime Ligation to a Carbonyl-Containing Moiety
This protocol describes the formation of a stable oxime bond between the deprotected aminooxy group and a ketone or aldehyde on the second binding moiety (Ligand 2-Carbonyl).
Materials:
-
Ligand 1-O-PEG7-ONH2 (from Protocol 2)
-
Ligand 2 with a ketone or aldehyde functionality (Ligand 2-Carbonyl)
-
Anhydrous buffer solution (e.g., acetate buffer, pH 4.5-5.5) or an organic solvent like methanol (B129727) or ethanol.
-
Aniline (as a catalyst, optional)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve the aminooxy-functionalized intermediate (1 equivalent) and the carbonyl-containing Ligand 2 (1-1.2 equivalents) in the chosen buffer or solvent.
-
If using, add a catalytic amount of aniline.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the overall workflow for the synthesis of a PROTAC using t-Boc-Aminooxy-PEG7-bromide.
Caption: A three-step workflow for PROTAC synthesis using t-Boc-Aminooxy-PEG7-bromide.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, which is the ultimate application for molecules synthesized using t-Boc-Aminooxy-PEG7-bromide.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
